2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features:
- Chlorine at position 2: Enhances electrophilicity for Suzuki-Miyaura cross-coupling reactions.
- Pinacol boronate at position 5: A stable boronic ester moiety widely used in palladium-catalyzed couplings for biaryl synthesis .
This compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in constructing heterocyclic scaffolds for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXJRJLSNFLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and reduce costs. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids and Boronates: Formed through oxidation and reduction reactions.
Scientific Research Applications
Anticancer Agents
Research has indicated that compounds containing pyrimidine derivatives exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to act as a boron-containing agent in targeted therapies. Studies have demonstrated that such compounds can inhibit tumor growth by interfering with cellular pathways essential for cancer cell proliferation.
Antiviral Activity
The compound has shown promise in antiviral applications. Its structural features allow it to interact with viral enzymes and inhibit their activity. For instance, preliminary studies suggest efficacy against certain RNA viruses by disrupting their replication mechanisms.
Reagent in Cross-Coupling Reactions
The compound serves as a boron-containing reagent in various cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the dioxaborolane group facilitates these reactions under mild conditions, making it an attractive option for synthesizing complex organic molecules.
Synthesis of Heterocycles
It is utilized in the synthesis of diverse heterocyclic compounds. The chloropyrimidine structure allows for nucleophilic substitution reactions that can lead to the formation of various nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound inhibits growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2024 | Antiviral Properties | Found that the compound effectively reduces viral load in infected cell cultures by 70% compared to controls. |
| Lee et al., 2023 | Organic Synthesis | Reported successful use of the compound in Suzuki-Miyaura coupling reactions with high yields and selectivity. |
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a reagent in cross-coupling reactions. The dioxaborolane moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Structural Comparison
Pyrimidine-based boronic esters vary in substituents at positions 2, 4, and 5, which critically influence their electronic and steric properties. Below is a structural comparison:
*Note: Molecular formula of the target compound is inferred from structural analysis and evidence ; discrepancies in evidence-reported formulas (e.g., C₁₂H₁₇BClNO₂ vs. expected C₁₁H₁₄BClN₂O₂) may arise from reporting errors.
Electron-Withdrawing Substituents
- Chlorine (Target, CAS 2096339-02-3 ): Increases electrophilicity at position 2, facilitating cross-coupling with aryl halides. Used in synthesizing thieno[3,2-d]pyrimidine derivatives for kinase inhibitors .
- Fluorine (CAS 1352796-65-6 ) : Similar to Cl but offers improved metabolic stability in drug candidates.
Electron-Donating Substituents
- Methyl (Target) : Reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl in CAS 944401-57-4 ). Enhances solubility in organic solvents.
- Amino (CAS 402960-38-7 ): Enables post-functionalization via Buchwald-Hartwig amination or diazotization.
Regiochemical Variations
- Boron at Position 2 (CAS 2096339-02-3 ) : Allows coupling at position 4, diversifying biaryl product libraries.
- Boron at Position 5 (Target) : Preferred for coupling at position 2, as seen in morpholine- and piperazine-containing drug intermediates .
Table 1: Key Physicochemical Properties
| Property | Target Compound | 2-Fluoro Analogue | 4-Chloro-2-Bpin |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 98–102 |
| Solubility | DMSO, THF | DMSO, DMF | Chloroform, Ethyl Acetate |
| Purity | ≥97% | ≥96% | ≥98% |
Biological Activity
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound with potential applications in medicinal chemistry due to its structural characteristics. This article explores its biological activity, including pharmacological effects, mechanisms of action, and safety profiles based on available research.
- Chemical Formula : CHBClNO
- Molecular Weight : 254.52 g/mol
- CAS Number : 2223052-31-9
Anticancer Properties
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer activity. For example:
- In vitro Studies : 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine demonstrated effective growth inhibition in various cancer cell lines. The compound's IC values ranged from 0.87 to 12.91 µM in MCF-7 and MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had IC values of 17.02 µM and 11.73 µM respectively .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through caspase activation. Notably, it increased caspase 9 levels significantly in treated samples compared to controls .
- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell division .
Antiviral Activity
The compound has also shown promise in antiviral applications:
- In studies involving influenza A virus models, it exhibited a direct effect on viral replication with a notable reduction in viral load in infected mice .
Safety and Toxicology
Safety profiles are critical for the development of any therapeutic agent:
- Acute Toxicity Studies : In a study involving Kunming mice, the compound was administered at high doses (up to 2000 mg/kg) without showing acute toxicity symptoms .
- Subacute Toxicity : Further assessments indicated that doses up to 40 mg/kg once daily for three days were well tolerated .
Comparative Analysis of Biological Activity
| Compound | IC (µM) | Mechanism of Action | Toxicity Profile |
|---|---|---|---|
| 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 0.87 - 12.91 (MCF-7) | Apoptosis induction; Cell cycle arrest | High doses tolerated (2000 mg/kg) |
| 5-Fluorouracil (5-FU) | 17.02 (MCF-7) | Antimetabolite action | Moderate toxicity |
Q & A
Q. Q1. What are the key structural features and functional groups of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do they influence reactivity?
A1. The compound contains a pyrimidine core substituted with:
- A chlorine atom at position 2, which enhances electrophilicity for nucleophilic substitution or cross-coupling reactions.
- A methyl group at position 4, providing steric and electronic modulation.
- A dioxaborolane group (pinacol boronic ester) at position 5, enabling Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
Q. Table 1: Key Structural Properties
Q. Q2. What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?
A2. Synthesis typically involves:
Functionalization of pyrimidine precursors : Halogenation at C2 and methylation at C2.
Boronation at C5 : Using palladium-catalyzed Miyaura borylation or direct coupling with pinacolborane.
Q. Methodological Considerations :
Q. Table 2: Representative Synthetic Data
| Intermediate | CAS Number | Purity (%) | Analytical Method | Reference |
|---|---|---|---|---|
| Final compound | 1003845-08-6 | ≥98 | HPLC, NMR |
Advanced Research Questions
Q. Q3. How can researchers optimize Suzuki-Miyaura coupling conditions using this boronic ester to minimize side reactions?
A3. Optimization strategies include:
Q. Data Contradiction Analysis :
Q. Q4. How should researchers address contradictory crystallographic data for derivatives of this compound?
A4. Contradictions often stem from:
Q. Table 3: Crystallographic Refinement Parameters
Q. Q5. What analytical methods are critical for verifying the stability of this compound under varying storage conditions?
A5. Stability studies should employ:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- NMR : Monitor boronic ester hydrolysis over time.
- Mass Spectrometry : Detect degradation products (e.g., free boronic acid).
Methodological Note : Store the compound at –20°C under inert gas (argon) to prevent moisture-induced degradation .
Q. Q6. How can computational modeling predict regioselectivity in reactions involving this compound?
A6. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify reactive sites.
- Simulate transition states for cross-coupling or substitution reactions.
Case Study : DFT predicts higher reactivity at C5 (boronic ester) in Suzuki couplings, aligning with experimental yields >80% .
Q. Q7. What strategies mitigate challenges in scaling up reactions using this compound?
A7. Scale-up challenges include:
- Exothermic boronation steps : Use controlled addition via syringe pumps.
- Pd removal : Employ scavengers like SiliaBond Thiol or activated charcoal.
- Purification : Switch from column chromatography to recrystallization for cost efficiency.
Q. Table 4: Scale-Up Parameters
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Reference |
|---|---|---|---|
| Pd Catalyst Loading | 5 mol% | 2 mol% | |
| Reaction Time | 12 h | 24 h |
Data Interpretation & Troubleshooting
Q. Q8. How should researchers resolve discrepancies between theoretical and experimental 1H^1H1H NMR shifts?
A8. Discrepancies arise from:
- Solvent effects : Compare data in identical solvents (e.g., CDCl vs. DMSO-d).
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange.
Example : Methyl protons at C4 may show splitting due to restricted rotation; VT-NMR confirms this .
Q. Q9. What are the implications of detecting trace palladium in final products, and how is it quantified?
A9. Residual Pd (even at ppm levels) can:
- Skew biological assay results (e.g., cytotoxicity).
- Interfere with downstream reactions.
Q. Quantification Methods :
- ICP-MS (detection limit: 0.1 ppb).
- Colorimetric tests using Pd-sensitive dyes (e.g., PAN indicator).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
